N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide
Description
N'-(9-Anthrylmethylene)-2-thiophenecarbohydrazide is a carbohydrazide derivative featuring a 9-anthrylmethylene group attached to a thiophene-carbohydrazide backbone. This compound is structurally characterized by a conjugated system involving the anthracene moiety, which imparts unique photophysical and electronic properties. Such derivatives are widely studied for applications in coordination chemistry, materials science, and medicinal chemistry due to their ability to act as ligands and participate in supramolecular interactions .
Properties
Molecular Formula |
C20H14N2OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H14N2OS/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+ |
InChI Key |
VLKUKTAAZJYUAT-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide with analogous carbohydrazides, focusing on substituent effects, synthesis yields, physical properties, and spectral data.
Substituent Variations and Structural Analogues
Key Observations:
Substituent Effects on Yield: Electron-withdrawing groups (e.g., 4-nitrophenyl in LASSBio-1656) enhance reactivity, leading to higher yields (95%) compared to electron-donating groups (e.g., 4-hydroxyphenyl: 84%) .
Melting Points :
- Nitro-substituted derivatives (LASSBio-1656) exhibit higher melting points (255–257°C) due to stronger intermolecular dipole-dipole interactions .
- Anthracene derivatives likely have elevated melting points (>250°C) owing to π-π stacking, though direct data is absent .
Spectral Data :
- The carbonyl (ν CO) stretching frequency in anthrylmethylene derivatives is expected near 1630–1650 cm⁻¹, consistent with other carbohydrazides .
- Anthracene’s aromatic C-H stretches (3050–3100 cm⁻¹) and out-of-plane bending (700–800 cm⁻¹) would further distinguish the target compound .
Table 2: Reactivity and Functional Insights
Key Observations:
Coordination Chemistry: The target compound’s thiophene and hydrazide groups provide N and S donors, similar to LASSBio-1659 (pyridinyl derivative), which forms stable complexes with transition metals . Anthracene’s extended π-system may enable unique metal-ligand charge-transfer interactions, as seen in related anthracene-hydrazide Co(II) complexes .
Photoreactivity :
- Anthrylmethylene derivatives undergo [4+4] photodimerization under UV light, a property exploited in stimuli-responsive materials . This contrasts with nitro- or bromo-substituted analogues, which prioritize electronic over photochemical applications .
Biological Activity
N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anticancer properties. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 9-anthraldehyde and 2-thiophenecarbohydrazide. This reaction can be optimized through various parameters such as temperature, solvent, and reaction time to enhance yield and purity.
Antimicrobial Activity
This compound has been evaluated against a range of bacterial strains. The compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In a study, the compound demonstrated growth inhibition zones ranging from 14 to 17 mm against these bacteria, indicating potent activity .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 15 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | Moderate (10-13) |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) revealed that the compound exhibits significant anti-proliferative activity with IC50 values less than 25 μM. This suggests that the compound could be a promising candidate for further development in cancer therapy .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HepG-2 | <25 | Potent |
| MCF-7 | 26-50 | Moderate |
| PC-3 | >50 | Weak |
| HCT-116 | >100 | No activity |
The biological activity of this compound is believed to be linked to its ability to interact with cell membranes and inhibit key metabolic pathways in bacteria and cancer cells. The thiophene moiety may play a crucial role in enhancing the lipophilicity of the compound, facilitating better membrane penetration.
Case Studies
Several case studies have highlighted the effectiveness of thiophene derivatives in medicinal chemistry. For instance, research focused on similar compounds has shown that structural modifications can significantly enhance biological activity. A comparative analysis indicated that compounds with electron-withdrawing groups exhibited superior antibacterial properties compared to their electron-donating counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
